2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography to determine the three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
Gene Expression and Structure Relationship in Antitumor Sulfonamides
Compounds from sulfonamide-focused libraries, including variants structurally related to 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate, have been assessed for their antitumor properties. Notably, compounds E7010 and E7070 were identified as potent cell cycle inhibitors and progressed to clinical trials. These compounds displayed preliminary activities in phase I trials. High-density oligonucleotide microarray analysis was utilized to characterize these antitumor sulfonamides based on gene expression changes, offering insights into the essential pharmacophore structure and drug-sensitive cellular pathways for each class of compounds (Owa et al., 2002).
Chemical Modification of Membranes and Ion Permeability
Different amino-reactive reagents, such as 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid (SITS), have been explored for their influence on ion permeability in human red blood cells. These studies help understand the role of amino and sulfhydryl groups in controlling ion flow through membranes, contributing to the broader understanding of cellular transport mechanisms and the potential therapeutic implications of these reagents (Knauf & Rothstein, 1971).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-acetamidophenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-3-22-15-9-8-12(17)10-16(15)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJGHHLJZBGTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate |
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